molecular formula C36H22N4 B3149696 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline CAS No. 676542-82-8

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline

Cat. No. B3149696
CAS RN: 676542-82-8
M. Wt: 510.6 g/mol
InChI Key: ZEPNEZBNLFFDDA-UHFFFAOYSA-N
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Description

“4,7-Di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine” is a type of Donor–Acceptor–Donor (D–A–D) molecule . These molecules are considered promising for Near-Infrared (NIR) fluorescence materials .


Synthesis Analysis

This compound was synthesized by dehydrogenation of “4,7-bis(1,2,3,4,4a,9a-hexahydro-9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine” with “2,3-dichloro-5,6-dicyano-1,4-benzoquinone” in toluene .


Molecular Structure Analysis

The structure of the synthesized compound was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR, and UV spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The photophysical properties of the compound were studied and compared with spectral data of the [1,2,5]thiadiazolo[3,4-d]pyridazine analogue .

Scientific Research Applications

Near-Infrared (NIR) Fluorescence Materials

Donor–acceptor–donor (D–A–D)-type molecules are promising for applications like organic solar cells (OSCs), n-type organic field-effect transistors (OFETs), and luminescent materials. This compound was obtained by dehydrogenation of its precursor with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in toluene. Notably, 4,7-di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine exhibits fluorescence in the near-infrared region, making it a potential NIR luminophore .

Electron-Accepting Building Blocks

The benzo[c][1,2,5]thiadiazole ring system is commonly used as an electron-accepting building block in organic electronic devices. Its oxygen analogues, such as [1,2,5]oxadiazolo[3,4-d]pyridazines, are less explored but hold promise for applications in dye-sensitized solar cells (DSSCs), D–A–D luminophores, and low-bandgap conjugated polymers .

Energetic Materials

[1,2,5]oxadiazolo[3,4-d]pyridazines, including our compound, are also considered as energetic materials. Their potential use in propellants, explosives, and other energetic formulations warrants further investigation .

Photophysical Properties

Detailed studies of the photophysical properties of 4,7-di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine have been conducted. Comparisons with its [1,2,5]thiadiazolo[3,4-d]pyridazine analogue provide insights into its luminescent behavior and potential applications .

Organic Semiconductors

Given its D–A–D structure, this compound could find applications in organic semiconductors, especially in OFETs and other electronic devices .

Materials for Sensing and Imaging

The NIR fluorescence properties of 4,7-di(9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine make it a candidate for sensing and imaging applications, particularly in the biological and medical fields.

Future Directions

This compound can be considered a promising candidate for a highly efficient red thermally activated delayed fluorescence emitter (TADF) and a high-efficiency organic light-emitting diode (OLED) .

properties

IUPAC Name

4,7-di(carbazol-9-yl)-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22N4/c1-5-13-29-23(9-1)24-10-2-6-14-30(24)39(29)33-19-21-37-35-27(33)17-18-28-34(20-22-38-36(28)35)40-31-15-7-3-11-25(31)26-12-4-8-16-32(26)40/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPNEZBNLFFDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C5C=CC6=C(C=CN=C6C5=NC=C4)N7C8=CC=CC=C8C9=CC=CC=C97
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857031
Record name 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline

CAS RN

676542-82-8
Record name 4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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